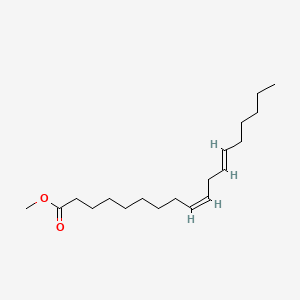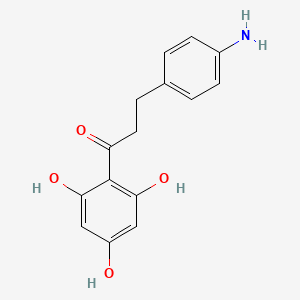
Cortisone Sodium Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cortisone Sodium Succinate is a synthetic glucocorticoid corticosteroid and a corticosteroid ester. It is commonly used for its anti-inflammatory and immunosuppressant properties. This compound is particularly effective in treating severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Mechanism of Action
Target of Action
Cortisone Sodium Succinate, also known as Hydrothis compound, is a glucocorticoid . Its primary targets are cells in the immune system and various tissues in the body. It binds to the glucocorticoid receptor, which is present in almost every cell in the body . This receptor-ligand complex then enters the cell nucleus and binds to DNA, influencing gene transcription .
Mode of Action
Upon binding to its target, this compound mediates changes in gene expression that lead to multiple downstream effects over hours to days . It decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation . It inhibits phospholipase A2, which decreases the formation of arachidonic acid derivatives . It also inhibits NF-Kappa B and other inflammatory transcription factors, while promoting anti-inflammatory genes like interleukin-10 .
Biochemical Pathways
This compound affects several biochemical pathways. It disrupts the TCA cycle at the level of succinate dehydrogenase (SDHB), leading to succinate accumulation . This impairs oxidative phosphorylation and leads to reduced steroidogenesis . It also modulates the synthesis and release of a number of chemical mediators of inflammation, including prostaglandins, leukotrienes, histamine, cytokines, complement, and PAF .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is highly water-soluble, allowing for immediate intravenous administration of high doses in a small volume of diluent . This is particularly useful where high blood levels of the drug are required rapidly .
Result of Action
The molecular and cellular effects of this compound’s action are vast. It provides an anti-inflammatory effect at lower doses, while higher doses are immunosuppressive . High doses of the drug for an extended period bind to the mineralocorticoid receptor, raising sodium levels and decreasing potassium levels . This wide range of effects allows it to be used in the treatment of a variety of conditions, including severe allergic reactions, dermatologic diseases, endocrine disorders, gastrointestinal diseases, hematological disorders, neoplastic diseases, nervous system conditions, ophthalmic diseases, renal diseases, respiratory diseases, and rheumatic disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of inflammation can trigger profound metabolic changes in steroidogenic adrenocortical cells, perturbing the TCA cycle and leading to succinate accumulation . This can impair oxidative phosphorylation and reduce steroidogenesis . Therefore, the physiological and pathological state of the body can significantly impact the drug’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cortisone Sodium Succinate involves the esterification of cortisone with succinic acid. The process typically includes the following steps:
Mixing acetone and cortisone succinate: Acetone is used as a solvent to dissolve cortisone succinate.
Neutralization reaction: The mixture is then reacted with sodium bicarbonate and phosphate in purified water at a controlled temperature to neutralize the solution.
Filtration and concentration: The reaction solution is filtered, and the filtrate is concentrated under vacuum.
Decolorization and sterilization: Activated carbon is added to decolorize the solution, which is then filtered and sterilized.
Drying and packaging: The final product is obtained by spray or freeze-drying and then packaged.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process ensures high product purity and yield, with mild reaction conditions and high reaction speed .
Chemical Reactions Analysis
Types of Reactions: Cortisone Sodium Succinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, cortisone.
Substitution: It can undergo substitution reactions, particularly at the succinate ester group.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation products: Various oxidized metabolites.
Reduction products: Cortisone.
Substitution products: Derivatives with substituted succinate ester groups
Scientific Research Applications
Cortisone Sodium Succinate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying steroid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Extensively used in clinical research for treating various inflammatory and autoimmune conditions.
Industry: Employed in the formulation of pharmaceutical products, particularly for injectable and topical applications .
Comparison with Similar Compounds
Hydrocortisone Sodium Succinate: Similar in structure and function, used interchangeably in some clinical settings.
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties but different pharmacokinetics.
Dexamethasone: A more potent glucocorticoid with longer duration of action.
Uniqueness: this compound is unique due to its specific esterification with succinic acid, which enhances its solubility and stability for injectable formulations. It also has a balanced profile of glucocorticoid and mineralocorticoid activities, making it suitable for a wide range of therapeutic applications .
Properties
CAS No. |
7415-42-1 |
|---|---|
Molecular Formula |
C₂₅H₃₁NaO₈ |
Molecular Weight |
482.5 |
Synonyms |
21-(Hydrogen Succinate) Cortisone Sodium Salt; 21-(3-Carboxy-1-oxopropoxy)-17-hydroxy-pregn-4-ene-3,11,20-trione Monosodium Salt |
Origin of Product |
United States |
Q1: Can Hydrocortisone Sodium Succinate be administered intravenously alongside Mitomycin C for cancer treatment?
A1: Yes, the research indicates that Hydrothis compound exhibits prolonged stability when mixed with Mitomycin C in a clinical setting. The study demonstrated that there was more than 90% of both drugs remaining after 7 days of storage together []. This suggests that short-term co-administration of these drugs in infusion fluids is feasible.
Q2: Does the presence of Hydrothis compound impact the stability of Mitomycin C in solution?
A2: The study found that Hydrothis compound did not significantly impact the stability of Mitomycin C in solution. The concentration of Mitomycin C remained above 90% for a prolonged period when mixed with Hydrothis compound []. This indicates good compatibility between the two drugs, supporting their combined use in clinical settings.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





